1-Tert-butoxy-2-cyclopropoxybenzene
Description
1-Tert-butoxy-2-cyclopropoxybenzene is a disubstituted aromatic ether featuring a tert-butoxy group at the 1-position and a cyclopropoxy group at the 2-position of the benzene ring. The tert-butoxy group is a bulky, electron-donating substituent due to its alkyl nature, while the cyclopropoxy group introduces a strained three-membered ring system, which may influence electronic and steric properties.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-7-5-4-6-11(12)14-10-8-9-10/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
UBQXRKFEIJBTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butoxy-2-cyclopropoxybenzene can be synthesized through a multi-step process involving the introduction of tert-butoxy and cyclopropoxy groups onto a benzene ring. One common method involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butoxy-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Tert-butoxy-2-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butoxy-2-cyclopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various functional groups. The tert-butoxy and cyclopropoxy groups play a crucial role in determining the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, steric/electronic profiles, and reactivity, leveraging data from analogous compounds in the evidence:
Substituent Position and Electronic Effects
- 1-Tert-butoxy-4-chlorobenzene (): Substituents: tert-butoxy (para to Cl), chlorine (para to tert-butoxy). Electronic Effects: The electron-withdrawing Cl group (via inductive effects) contrasts with the electron-donating tert-butoxy group, creating a polarized aromatic system. This may enhance electrophilic substitution reactivity at specific positions.
1-Tert-butoxy-2-cyclopropoxybenzene :
- Substituents: tert-butoxy (ortho to cyclopropoxy), cyclopropoxy (ortho to tert-butoxy).
- Electronic Effects: The cyclopropoxy group’s ether oxygen is electron-donating (resonance), but the cyclopropane ring’s strain may alter conjugation. The tert-butoxy group further donates electrons, creating a less polarized system compared to 1-tert-butoxy-4-chlorobenzene.
- Steric Effects: The ortho arrangement of two bulky groups (tert-butoxy and cyclopropoxy) introduces severe steric crowding, likely reducing reactivity in nucleophilic or electrophilic reactions.
Physicochemical Properties
While direct data for this compound are unavailable, inferences can be drawn:
Key Research Findings and Trends
Steric vs. Electronic Dominance :
- In 1-tert-butoxy-4-chlorobenzene, electronic effects dominate due to the polar Cl substituent. In contrast, this compound’s reactivity is likely sterically controlled, as seen in ortho-disubstituted aromatics .
Synthetic Challenges :
- Ortho-substituted compounds (e.g., this compound) require specialized conditions to overcome steric hindrance during synthesis, unlike para-substituted analogs .
These traits could make this compound a candidate for pharmacokinetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
